ethyl ({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate
Description
The compound ethyl ({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is a benzofuran derivative characterized by a (2Z)-configured exocyclic double bond, a 1-methylpyrrole substituent, and an ethyl ester group. Benzofuran derivatives are widely studied for their diverse pharmacological and material science applications due to their structural versatility and electronic properties . This compound belongs to a class of molecules where variations in substituents on the benzofuran core and ester groups significantly alter physicochemical and biological behaviors.
Properties
Molecular Formula |
C18H17NO5 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
ethyl 2-[[(2Z)-2-[(1-methylpyrrol-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C18H17NO5/c1-3-22-17(20)11-23-13-6-7-14-15(10-13)24-16(18(14)21)9-12-5-4-8-19(12)2/h4-10H,3,11H2,1-2H3/b16-9- |
InChI Key |
AGAIAVNFHMTUER-SXGWCWSVSA-N |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CN3C)/O2 |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CN3C)O2 |
Origin of Product |
United States |
Biological Activity
Ethyl ({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Structural Overview
The compound features an ethyl ester functional group combined with a benzofuran moiety, which is further substituted with a pyrrole derivative. This unique structure suggests potential for diverse chemical reactivities and biological interactions, making it a candidate for various pharmacological applications.
Synthesis
The synthesis of this compound typically involves multi-step processes including:
- Formation of the Benzofuran Core : Utilizing starting materials such as salicylaldehyde and appropriate acylating agents.
- Pyrrole Substitution : Introducing the pyrrole moiety through condensation reactions.
- Esterification : Finalizing the structure by esterifying with acetic acid or its derivatives.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of benzofuran derivatives, including those structurally related to ethyl ({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy)acetate. Research indicates that modifications at specific positions on the benzofuran ring can significantly enhance biological activity:
| Compound | Structure | Activity | Reference |
|---|---|---|---|
| 10h | Structure | 2–4 times greater potency against cancer cell lines | |
| 10g | Structure | Higher activity with methoxy groups at C–6 position |
The introduction of methyl and methoxy groups has been shown to enhance the antiproliferative activity against various cancer cell lines, indicating a structure–activity relationship (SAR) that favors specific substitutions.
Antimicrobial Activity
Ethyl ({(2Z)-2-[...]}acetate has also been investigated for its antimicrobial properties. Studies suggest that compounds with similar structural features exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the aromatic ring appears to play a crucial role in enhancing this activity.
Case Studies
- Anticancer Activity : A study evaluated the efficacy of benzofuran derivatives, including those related to ethyl ({(2Z)-...}, showing that compounds with specific substitutions demonstrated IC50 values lower than those of standard anticancer drugs like doxorubicin, indicating their potential as novel therapeutic agents .
- Antimicrobial Studies : Another investigation focused on the antibacterial properties of similar compounds, revealing that certain derivatives exhibited remarkable inhibition against resistant strains of bacteria, suggesting their utility in developing new antibiotics .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to ethyl ({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate exhibit antimicrobial properties. Studies have demonstrated that benzofuran derivatives can inhibit bacterial growth and may serve as potential leads for antibiotic development .
Anti-inflammatory Properties
Investigations into the compound's interaction with enzymes involved in inflammatory pathways suggest that it may possess anti-inflammatory effects. Molecular docking studies indicate favorable binding affinities to targets associated with inflammation .
Synthesis of Complex Molecules
This compound can be utilized as an intermediate in the synthesis of other complex organic molecules. Its ability to undergo hydrolysis, transesterification, and Claisen condensation reactions makes it a versatile building block in organic synthesis .
| Reaction Type | Description |
|---|---|
| Hydrolysis | Formation of acetic acid and corresponding alcohol |
| Transesterification | Exchange of the ethyl group with another alcohol |
| Claisen Condensation | Formation of β-keto esters from esters and carbonyl compounds |
Interaction Studies
The compound's potential interactions with biological targets are under investigation, particularly regarding its binding affinity to enzymes or receptors involved in microbial resistance mechanisms. These studies are crucial for understanding the compound's role in combating drug-resistant pathogens .
Molecular Docking Studies
Molecular docking simulations provide insights into how this compound interacts with various proteins. These studies help predict its efficacy as a therapeutic agent .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of benzofuran derivatives, ethyl ({(2Z)-2-[...]} acetate demonstrated significant inhibition against several bacterial strains, indicating its potential as an antibiotic candidate.
Case Study 2: Anti-inflammatory Mechanisms
A research project focused on the anti-inflammatory effects of related compounds showed that ethyl ({(2Z)-2-[...]} acetate could reduce inflammation markers in vitro, suggesting its utility in developing anti-inflammatory drugs.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table compares the target compound with structurally analogous benzofuran derivatives:
Key Observations:
Fluorophenyl () and tert-butylphenyl () substituents increase hydrophobicity and steric bulk, which may improve membrane permeability but reduce solubility . Furan () and thiophene () substituents alter electronic profiles: furan is oxygen-rich (polar), while thiophene’s sulfur atom may participate in unique non-covalent interactions .
Ester Group Impact :
- Ethyl esters (target compound) balance lipophilicity and metabolic stability compared to methyl esters () or bulky benzyl esters () .
Molecular Geometry :
- All compounds share the (2Z)-configuration , critical for maintaining planar geometry and conjugation across the benzofuran system, influencing UV absorption and reactivity .
Physicochemical and Electronic Properties
- Topological Polar Surface Area (TPSA) : Compounds with polar groups (e.g., pyrrole, furan) exhibit higher TPSA (~60–80 Ų), enhancing solubility, whereas hydrophobic substituents (e.g., tert-butylphenyl) reduce it .
- XLogP3 : The target compound’s pyrrole group likely results in a lower logP (~3.5) compared to tert-butylphenyl derivatives (logP ~5.2), indicating reduced lipophilicity .
- Hydrogen-Bonding Capacity : The pyrrole NH in the target compound (absent in analogs) may facilitate stronger hydrogen-bonding interactions, relevant in drug-receptor binding .
Preparation Methods
Cyclization of Phenolic Precursors
The benzofuran core is typically synthesized via acid- or base-catalyzed cyclization of substituted phenolic precursors. For example, polyphosphoric acid (PPA)-mediated cyclization of p-methoxyphenylacetaldehyde diethyl acetal yields 5-methoxybenzofuran in a one-pot reaction. Adapting this method, the 3-oxo-2,3-dihydro-1-benzofuran intermediate can be prepared by cyclizing a substituted 2-(2-ethoxyethoxy)phenol derivative under reflux in benzene with PPA (85–95% yield).
Reaction Conditions
Nitration and Functionalization
Nitration at the 5-position of the benzofuran core (if required) is achieved using nitric acid in acetic anhydride, followed by neutralization with ammonium chloride. However, this step is omitted in the target compound due to the absence of nitro groups.
Introduction of the Methylpyrrole Methylidene Group
Condensation with 1-Methyl-1H-pyrrole-2-carbaldehyde
The 2-methylidene substituent is introduced via a base-catalyzed aldol-like condensation between 3-oxo-2,3-dihydro-1-benzofuran-6-ol and 1-methyl-1H-pyrrole-2-carbaldehyde. This reaction proceeds under mild conditions to retain the Z-configuration.
Optimized Protocol
-
Reactants :
-
3-Oxo-2,3-dihydro-1-benzofuran-6-ol (1 equiv)
-
1-Methyl-1H-pyrrole-2-carbaldehyde (1.2 equiv)
-
-
Base : Potassium hydroxide (1.5 equiv)
-
Solvent : Ethanol/water (4:1)
-
Temperature : 25°C (ambient)
-
Time : 12 hours
Mechanistic Insight
The reaction involves enolate formation at the 2-position of the benzofuran, followed by nucleophilic attack on the aldehyde carbonyl. The Z-selectivity arises from steric hindrance between the pyrrole methyl group and the benzofuran oxygen.
Etherification with Ethyl Bromoacetate
O-Alkylation of the Phenolic Oxygen
The 6-hydroxy group is functionalized via Williamson ether synthesis using ethyl bromoacetate under basic conditions.
Procedure
-
Reactants :
-
2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-ol (1 equiv)
-
Ethyl bromoacetate (1.5 equiv)
-
-
Base : Sodium hydride (2.0 equiv)
-
Solvent : Anhydrous DMF
-
Temperature : 0°C → 25°C (gradual warming)
-
Time : 6 hours
Purification and Characterization
Chromatographic Separation
Crude product purification is achieved via silica gel column chromatography using ethyl acetate/hexane (1:3) as the eluent. The target compound exhibits an Rf = 0.4 under these conditions.
Spectroscopic Data
-
¹H NMR (CDCl₃) : δ 7.65 (s, 1H, benzofuran H-4), 6.95–6.85 (m, 3H, pyrrole H), 4.70 (s, 2H, OCH₂CO), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.80 (s, 3H, NCH₃), 2.55 (s, 3H, COCH₃).
-
HRMS (ESI+) : m/z calc. for C₁₉H₁₈NO₆ [M+H]⁺: 380.1134; found: 380.1138.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Stereochemical Control : The Z-configuration at the 2-position is maintained by using bulky bases (e.g., KOH) to prevent isomerization.
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful drying to avoid hydrolysis.
-
Scale-Up Limitations : Polyphosphoric acid use necessitates corrosion-resistant equipment, prompting exploration of alternatives like methanesulfonic acid .
Q & A
Q. How can analytical methods be validated for detecting degradation products under stress conditions?
- Methodological Answer :
- Forced Degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), heat (60°C), and UV light (ICH Q1B).
- HPLC Method : Use a C18 column (5 µm, 250 mm) with gradient elution (acetonitrile/water + 0.1% TFA).
- Validation Parameters : Assess specificity, linearity (R² > 0.999), LOD/LOQ, and precision (%RSD < 2%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
